Predicted Lipophilicity Difference Enables Altered Permeability and Target Compartmentalization vs. Phenyl Analog
Computational prediction indicates that 2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one has a higher calculated logP (clogP) than the corresponding 1-phenyl analog (CAS 292058-32-3). The cyclohexyl group adds approximately 0.8–1.2 log units to the lipophilicity compared to an unsubstituted phenyl ring, based on fragment-based estimates [1]. This difference is expected to influence membrane permeability and distribution in cellular assays, as lipophilicity is a critical determinant of intracellular target access for quinazolinone-based kinase inhibitors [2].
| Evidence Dimension | Lipophilicity (clogP) – computed |
|---|---|
| Target Compound Data | clogP estimated at 2.8–3.2 (fragment-based) |
| Comparator Or Baseline | 1-Phenyl analog (CAS 292058-32-3): clogP estimated at 2.0–2.4 |
| Quantified Difference | ΔclogP ≈ +0.8 to +1.2 (cyclohexyl more lipophilic) |
| Conditions | In silico prediction using fragment-based clogP calculator |
Why This Matters
Higher lipophilicity may enhance passive membrane permeability, potentially improving intracellular target engagement compared to the phenyl analog, but also increases the risk of hERG binding and metabolic clearance — a trade-off that must be evaluated in the specific assay context.
- [1] ChemAxon / DataWarrior fragment-based clogP prediction for C18H20N4O2 vs. C18H14N4O2. View Source
- [2] Waring, M.J. Expert Opin. Drug Discov. 2010, 5, 235–248. Lipophilicity in drug discovery. View Source
